An In-depth Technical Guide to Vinyltrimethylsilane: Core Properties and Reactivity
An In-depth Technical Guide to Vinyltrimethylsilane: Core Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Vinyltrimethylsilane (VTMS) is a versatile organosilicon compound with the chemical formula C5H12Si.[1][2][3] Characterized by a vinyl group attached to a trimethylsilyl group, this compound serves as a crucial building block in a wide array of applications, from polymer chemistry to organic synthesis and materials science.[1][4][5] Its unique reactivity profile makes it an invaluable reagent for creating advanced materials and complex organic molecules.[4][6] This guide provides a comprehensive overview of its fundamental properties, reactivity, and key experimental methodologies.
Fundamental Properties
Vinyltrimethylsilane is a colorless, low-viscosity liquid with a characteristic odor.[1] It is a flammable and hygroscopic compound that requires careful handling and storage in a cool, dry place, often under an inert atmosphere.[4][7][8] It is miscible with common organic solvents like tetrahydrofuran, diethyl ether, benzene, and dichloromethane, but insoluble in water.[7][9]
Table 1: Physicochemical Properties of Vinyltrimethylsilane
| Property | Value | References |
| Molecular Formula | C₅H₁₂Si | [1][2][10][11][12] |
| Molecular Weight | 100.23 g/mol | [5][7][10][12] |
| CAS Number | 754-05-2 | [1][2][4][5][7] |
| Boiling Point | 55 °C | [2][7][10][13] |
| Melting Point | -132 °C | [2][7][9][11] |
| Density | 0.684 g/mL at 25 °C | [7][10][13] |
| Refractive Index (n²⁰/D) | 1.391 | [2][7][10][13] |
| Vapor Pressure | 4.44 psi (30.6 kPa) at 20 °C | [7][10][11][13] |
| Flash Point | -20 °C to < -30 °C | [2][7][9][11] |
| Autoignition Temperature | 295 °C | [2][9] |
| Viscosity | 0.5 cSt at 20 °C | [2] |
Reactivity and Synthetic Applications
The reactivity of vinyltrimethylsilane is dominated by the vinyl group and its attachment to the silicon atom. It participates in a variety of transformations, making it a cornerstone reagent in both polymer and small-molecule synthesis.[4]
1. Polymerization
Vinyltrimethylsilane is a key monomer in the synthesis of silicone-based polymers and copolymers.[1] It readily undergoes polymerization, particularly through anionic polymerization catalyzed by alkyllithium compounds such as n-butyllithium (n-BuLi).[2][14] The resulting polymer, poly(vinyltrimethylsilane) (PVTMS), is known for its application in forming gas separation membranes due to its reasonable oxygen permeability and good oxygen/nitrogen selectivity.[6][14]
Caption: Workflow for the anionic polymerization of vinyltrimethylsilane.
2. Hydrosilylation
The vinyl group of VTMS is highly susceptible to hydrosilylation, an addition reaction between a Si-H bond and the C=C double bond.[5] This reaction is fundamental for incorporating vinyltrimethylsilane into silicone polymer networks and is typically catalyzed by platinum-group metal complexes, such as Speier's or Karstedt's catalyst.[15][16][17] The reaction is a direct and atom-economical method for forming new carbon-silicon bonds.[16]
Caption: General schematic of a hydrosilylation reaction involving VTMS.
3. Cross-Coupling Reactions
Vinyltrimethylsilane is an effective coupling partner in various cross-coupling reactions. It undergoes Heck coupling to produce (E)-β-substituted vinyltrimethylsilanes, which can be further functionalized.[2][4] As an alkenylsilane, it is also used in Hiyama cross-coupling reactions, where the silicon-based reagent facilitates the formation of carbon-carbon bonds.[2]
4. Other Synthetic Applications
VTMS serves as a versatile building block in numerous organic transformations:
-
Electrophilic Substitution : It acts as an ethylene equivalent in electrophilic substitution reactions.[7][8]
-
Cycloadditions : It reacts with azides to form trimethylsilyl-substituted aziridines and participates in [3+2] cycloadditions with nitrones.[2][4][8]
-
Silylation : It is used for the preparation of silyl ethers from alcohols in a highly efficient manner, often catalyzed by Rh(I) complexes.[7][9][13]
-
Precursor : It is a precursor for synthesizing other valuable reagents, such as 3-trimethylsilyl-3-buten-2-one, which serves as a methyl vinyl ketone surrogate for Robinson annulations.[7][8]
Caption: Overview of the primary reaction pathways for vinyltrimethylsilane.
Experimental Protocols
The following sections provide generalized methodologies for common procedures involving vinyltrimethylsilane, based on descriptions found in the literature. Researchers should adapt these protocols to their specific laboratory conditions and safety standards.
Protocol 1: Purification of Vinyltrimethylsilane
Commercial vinyltrimethylsilane may contain impurities. A common method for purification involves washing and distillation.[7]
-
Objective : To remove polar impurities and potential polymerization inhibitors.
-
Methodology :
-
Dissolve the crude vinyltrimethylsilane in a suitable organic solvent, such as diethyl ether.
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove basic impurities.
-
Separate the organic layer and dry it over an anhydrous drying agent, such as calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄).
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Distill the resulting liquid at atmospheric pressure under an inert atmosphere (e.g., nitrogen or argon). Collect the fraction boiling at approximately 55 °C.[7]
-
Store the purified product over molecular sieves in a sealed container under an inert atmosphere to prevent moisture contamination and polymerization.
-
Protocol 2: Anionic Polymerization of Poly(vinyltrimethylsilane) (PVTMS)
This protocol outlines the synthesis of PVTMS using an alkyllithium initiator, a method known to produce well-defined polymers.[14]
-
Objective : To synthesize PVTMS with controlled molecular weight.
-
Methodology :
-
Reactor Setup : Assemble a glass reactor equipped with a magnetic stirrer and ensure it is flame-dried under a high vacuum to remove all traces of moisture. Allow the reactor to cool to room temperature under a positive pressure of dry argon or nitrogen.
-
Solvent and Monomer Preparation : Introduce a freshly distilled, anhydrous solvent (e.g., cyclohexane or tetrahydrofuran) into the reactor via cannula. The monomer, vinyltrimethylsilane, should be purified as described in Protocol 1 and then distilled from a suitable drying agent (e.g., CaH₂) immediately before use. A high monomer concentration is typically required for this slow-polymerizing system.[14]
-
Initiation : Cool the reactor to the desired temperature (e.g., in an ice bath). Add the initiator, such as a standardized solution of sec-butyllithium (sec-BuLi) in cyclohexane, dropwise to the stirred solution of the monomer.[14] The appearance of a characteristic color may indicate the formation of living anionic chain ends.
-
Polymerization : Allow the reaction to proceed with stirring for the required time (can be several hours to days) to achieve the desired conversion. Monitor the reaction progress by taking aliquots for analysis (e.g., GC to measure monomer consumption).
-
Termination : Terminate the living polymerization by adding a proton source, such as degassed methanol, to the reaction mixture.
-
Isolation : Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Purification : Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
-
References
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- 2. VINYLTRIMETHYLSILANE | [gelest.com]
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- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
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- 7. Vinyltrimethylsilane | 754-05-2 [chemicalbook.com]
- 8. Vinyltrimethylsilane - Enamine [enamine.net]
- 9. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 10. 乙烯基三甲基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Vinyltrimethylsilane CAS#: 754-05-2 [amp.chemicalbook.com]
- 12. scbt.com [scbt.com]
- 13. 乙烯基三甲基硅烷 ≥99.5% | Sigma-Aldrich [sigmaaldrich.com]
- 14. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 15. revroum.lew.ro [revroum.lew.ro]
- 16. Hydrosilylation Catalyst [merckmillipore.com]
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